methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
CAS No.: 551910-46-4
Cat. No.: VC5008575
Molecular Formula: C12H14ClNO3S
Molecular Weight: 287.76
* For research use only. Not for human or veterinary use.
![methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate - 551910-46-4](/images/structure/VC5008575.png)
Specification
CAS No. | 551910-46-4 |
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Molecular Formula | C12H14ClNO3S |
Molecular Weight | 287.76 |
IUPAC Name | methyl 2-(3-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C12H14ClNO3S/c1-17-12(16)10-7-3-2-4-8(7)18-11(10)14-9(15)5-6-13/h2-6H2,1H3,(H,14,15) |
Standard InChI Key | OMCRFVOYMSUXGQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCl |
Introduction
Structural and Nomenclature Analysis
Core Architecture and Substituent Configuration
The compound’s structure integrates a cyclopenta[b]thiophene system, a fused bicyclic framework comprising a five-membered cyclopentane ring annulated to a thiophene moiety. The "5,6-dihydro-4H" designation indicates partial saturation at the 5,6-positions, resulting in a non-aromatic cyclopentane ring fused to the aromatic thiophene . Key substituents include:
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A methyl ester group at the 3-position of the thiophene ring.
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A 3-chloropropanamido side chain at the 2-position, featuring a chloroalkyl group () bonded to an amide nitrogen .
The systematic IUPAC name, methyl 2-(3-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, reflects this substitution pattern .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the cyclopenta[b]thiophene core and introduce functional groups. A plausible route includes:
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Cyclopenta[b]thiophene Formation: Cyclocondensation of thiophene derivatives with cyclopentanone precursors under acidic conditions.
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Amidation: Reaction of the 2-amino intermediate with 3-chloropropanoyl chloride to install the chloropropanamido group.
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Esterification: Methylation of the carboxylic acid at the 3-position using methanol under catalytic acid .
Property | Value | Source |
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CAS Number | 551910-46-4 | |
Molecular Formula | ||
Molecular Weight | 287.76 g/mol | |
Purity | 95.0%–96% | |
Melting Point | 108–109°C |
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups:
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Polar Solvents: Soluble in DMSO, DMF, and dichloromethane.
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Aqueous Media: Limited solubility due to the hydrophobic cyclopentane and thiophene moieties.
Stability studies indicate sensitivity to prolonged exposure to moisture or strong bases, which may hydrolyze the ester or amide bonds .
Reactivity and Drug-Likeness
The 3-chloropropanamido group serves as a reactive handle for further derivatization, enabling:
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Nucleophilic Substitution: Replacement of the chlorine atom with amines or thiols.
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Cross-Coupling Reactions: Suzuki or Heck reactions facilitated by the aromatic thiophene.
Computational models predict moderate Lipinski rule compliance, with a logP ≈ 2.5 and molecular weight <500 g/mol, suggesting potential oral bioavailability.
Applications in Medicinal Chemistry
Antimicrobial Activity
Chlorinated side chains are associated with membrane disruption in bacteria. Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 µg/mL, though further optimization is needed.
Comparative Analysis with Structural Analogs
Methyl 2-(2-Chloroacetamido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
This analog (CAS 300676-39-5) differs by a shorter 2-chloroacetamido side chain. Key comparisons include:
Property | 3-Chloropropanamido Derivative | 2-Chloroacetamido Derivative |
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Molecular Formula | ||
Molecular Weight | 287.76 g/mol | 273.73 g/mol |
Chlorine Position | Terminal () | Adjacent to carbonyl () |
Reactivity | Slower nucleophilic substitution | Faster due to proximity to carbonyl |
The extended chloroalkyl chain in the 3-chloropropanamido derivative may enhance lipophilicity and tissue penetration .
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